3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one
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Overview
Description
3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a butyl group, a phenyl group, and a prop-2-en-1-yloxy group attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core and introduce the butyl, phenyl, and prop-2-en-1-yloxy groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential biological activities, such as antimicrobial or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one: Similar structure with a different position of the butyl group.
3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-quinolin-2(1H)-one: Similar structure with a quinoline core instead of naphthyridine.
Uniqueness
3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one is unique due to its specific combination of functional groups and the naphthyridine core
Properties
CAS No. |
89108-70-3 |
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Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-butyl-1-phenyl-4-prop-2-enoxy-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C21H22N2O2/c1-3-5-12-18-19(25-15-4-2)17-13-9-14-22-20(17)23(21(18)24)16-10-7-6-8-11-16/h4,6-11,13-14H,2-3,5,12,15H2,1H3 |
InChI Key |
RREMJCIHZZKWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)OCC=C |
Origin of Product |
United States |
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